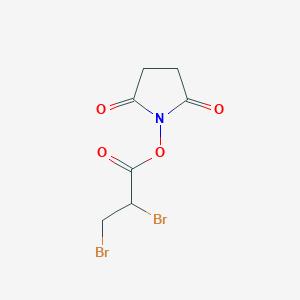
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is an organic compound with the molecular formula C7H7Br2NO4 and a molecular weight of 328.94 g/mol. This compound is characterized by the presence of a pyrrolidine-2,5-dione core structure, which is functionalized with a 2,3-dibromopropanoyl group. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione typically involves the reaction of pyrrolidine-2,5-dione with 2,3-dibromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the 2,3-dibromopropanoyl group can be substituted with nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding 2,3-dihydroxypropyl derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acid derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed
Substitution: Substituted pyrrolidine-2,5-dione derivatives.
Reduction: 2,3-dihydroxypropyl pyrrolidine-2,5-dione.
Oxidation: Carboxylic acid derivatives of pyrrolidine-2,5-dione.
Aplicaciones Científicas De Investigación
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase isoenzymes.
Medicine: Explored for its antibacterial properties, especially against multidrug-resistant bacterial strains.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit penicillin-binding proteins (PBPs) in bacteria, which are essential for cell wall synthesis . This inhibition disrupts bacterial cell wall formation, leading to cell lysis and death. The compound’s structure allows it to bind effectively to the active site of PBPs, blocking their function.
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2,5-dione: A versatile scaffold used in drug discovery.
Pyrrolidine-2,3-dione: Known for its antibacterial properties against Pseudomonas aeruginosa.
N-substituted carboxylic acid imides: Compounds with similar structural features and biological activities.
Uniqueness
1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione is unique due to its dibromopropanoyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new antibacterial agents and enzyme inhibitors.
Propiedades
Número CAS |
118790-78-6 |
|---|---|
Fórmula molecular |
C7H7Br2NO4 |
Peso molecular |
328.94 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 2,3-dibromopropanoate |
InChI |
InChI=1S/C7H7Br2NO4/c8-3-4(9)7(13)14-10-5(11)1-2-6(10)12/h4H,1-3H2 |
Clave InChI |
XFWNDCVASSKQJP-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C(CBr)Br |
Sinónimos |
2,3-dibromopropionyl-N-hydroxysuccinimide ester 2,3-DPHS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















